N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring fused with a benzohydrazide moiety, which contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzohydrazide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Hydrazide Formation: The intermediate pyrimidine compound is then reacted with hydrazine hydrate to form the hydrazide derivative.
Coupling with Trimethoxybenzaldehyde: Finally, the hydrazide is coupled with 3,4,5-trimethoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and hydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzohydrazide: Lacks the trimethoxy substitution, which may affect its reactivity and biological activity.
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4-dimethoxybenzohydrazide: Similar structure but with fewer methoxy groups, potentially altering its chemical and biological properties.
Uniqueness
The presence of three methoxy groups in N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-trimethoxybenzohydrazide enhances its solubility and may increase its ability to interact with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20N4O6 |
---|---|
Molecular Weight |
364.35 g/mol |
IUPAC Name |
N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C16H20N4O6/c1-19-12(8-13(21)20(2)16(19)23)17-18-15(22)9-6-10(24-3)14(26-5)11(7-9)25-4/h6-8,17H,1-5H3,(H,18,22) |
InChI Key |
HNVBYGKTHSVQFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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